Pramoxine Hydrochloride Exhibits Reduced Potency but Equivalent Duration of Action Compared to Lidocaine in Subcutaneous Injection
In a preclinical rat model evaluating cutaneous antinociception via the pinprick-induced cutaneous trunci muscle reflex (CTMR) test, pramoxine hydrochloride demonstrated a significantly lower potency than lidocaine. The median effective dose (ED50) for pramoxine was 42.1 μmol, which was substantially higher than lidocaine's ED50 of 5.44 μmol [1]. However, when administered at equianalgesic doses (ED75, ED50, and ED25), the duration of the antinociceptive effect was comparable between the two compounds [1].
| Evidence Dimension | Cutaneous Antinociceptive Potency (ED50) and Duration of Action |
|---|---|
| Target Compound Data | ED50 = 42.1 [38.8-45.7] μmol; Duration: Equivalent to lidocaine at equianalgesic doses (ED75, ED50, ED25) |
| Comparator Or Baseline | Lidocaine: ED50 = 5.44 [4.67-6.35] μmol |
| Quantified Difference | Lidocaine is 7.74 times more potent than pramoxine on an ED50 basis (p < 0.01). |
| Conditions | Rat model of cutaneous trunci muscle reflex (CTMR) following subcutaneous injection. |
Why This Matters
This data informs formulation scientists that achieving a comparable duration of action with pramoxine will require a higher molar concentration than lidocaine, a critical parameter for designing effective topical or injectable products.
- [1] Chou AK, Chiu CC, Chen YW, Wang JJ, Hung CH. Skin nociceptive block with pramoxine delivery by subcutaneous injection in rats. Pharmacol Rep. 2018 Dec;70(6):1180-1184. View Source
